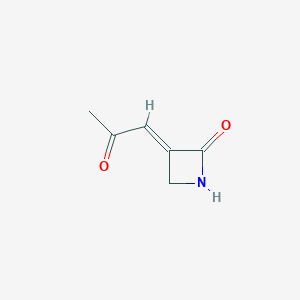

3-(2-Oxopropylidene)azetidin-2-one

Description

Properties

CAS No. |

132880-09-2 |

|---|---|

Molecular Formula |

C6H7NO2 |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

(3E)-3-(2-oxopropylidene)azetidin-2-one |

InChI |

InChI=1S/C6H7NO2/c1-4(8)2-5-3-7-6(5)9/h2H,3H2,1H3,(H,7,9)/b5-2+ |

InChI Key |

JLDIHAVZJSLHST-GORDUTHDSA-N |

SMILES |

CC(=O)C=C1CNC1=O |

Isomeric SMILES |

CC(=O)/C=C/1\CNC1=O |

Canonical SMILES |

CC(=O)C=C1CNC1=O |

Synonyms |

3-(2-oxopropylidene)azetidin-2-one 3-OPAO |

Origin of Product |

United States |

Comparison with Similar Compounds

Tubulin-Targeting Azetidin-2-ones

- 3-(Prop-1-en-2-yl)azetidin-2-one (Compound 9q): Structure: Features a β-lactam ring with a prop-1-en-2-yl substituent. Activity: Inhibits tubulin polymerization by binding to the colchicine site (IC₅₀ = 10 nM in MCF-7 cells). Structural alignment with CA-4 shows overlap in the 3,4,5-trimethoxyphenyl and phenolic rings, with interatomic distances (9.16 Å) similar to CA-4 (9.27 Å) . Key Difference: Replaces CA-4’s ethylene bridge with a β-lactam scaffold, enhancing metabolic stability .

Antimicrobial Azetidin-2-ones

- 3-Chloro-4-(4-methoxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one (Compound 32): Structure: Combines an azetidin-2-one core with oxazole and chromen-2-one groups. Activity: Exhibits potent antibacterial activity comparable to ciprofloxacin . Key Feature: The oxazole-chromenone moiety broadens antimicrobial spectrum compared to simpler azetidinones .

Metabolites from Fungal Biotransformation

- (3R,4S)-1-(4-Fluorophenyl)-3-((E)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one (Metabolite 2): Structure: Contains fluorophenyl and hydroxyl groups on the β-lactam ring. Activity: Derived from ezetimibe metabolism, highlighting the azetidinone’s resistance to glucuronidation . Key Difference: Hydroxyl groups enhance solubility but reduce membrane permeability compared to nonpolar analogs .

Indolin-2-one Derivatives with Shared Michael Acceptor Motifs

- 1-Methyl-3-(2-oxopropylidene)indolin-2-one (SCA Parent Compound 1): Structure: Indolin-2-one core with a 3-(2-oxopropylidene) group. Activity: Demonstrates cytotoxicity (GI₅₀ = 2.5–5.0 μM in HCT 116 and MCF-7 cells) via TrxR inhibition . Key Difference: The indolinone scaffold confers distinct pharmacokinetic properties compared to azetidinones, including longer half-life .

N-Substituted Analogs (Compounds 4 and 5) :

Functional Group Variations and Their Impact

*Varies by substitution pattern.

Key Research Findings

Role of the Michael Acceptor: The α,β-unsaturated carbonyl group in this compound and its indolinone analogs is essential for covalent binding to TrxR, disrupting redox homeostasis in cancer cells .

β-Lactam vs. Indolinone Scaffolds: While both cores support Michael acceptor activity, β-lactams exhibit superior tubulin-binding due to ring strain and conformational rigidity .

Substituent Effects: Fluorine: Enhances metabolic stability and target affinity (e.g., fluorophenyl groups in fungal metabolites) . N-Alkylation: Improves lipophilicity and cytotoxicity (e.g., N-butyl in indolinone analogs) .

Preparation Methods

Reaction Mechanism and Procedure

In a representative protocol from EP0264231A1, the target compound is synthesized via the reaction of a stabilized phosphorane ylide with a suitably functionalized azetidinone aldehyde. The ylide, typically generated from triphenylphosphine and an α-bromo ketone, facilitates the formation of the E-configured oxyalkylidene substituent. The reaction proceeds under mild conditions (0–30°C) in nonpolar solvents such as benzene or toluene, achieving moderate yields.

Key Steps :

-

Ylide Preparation : Triphenylphosphine reacts with 2-bromoacetophenone to form the corresponding phosphonium salt, which is deprotonated with a strong base (e.g., sodium hydride) to generate the reactive ylide.

-

Olefination : The ylide reacts with 3-formyl-azetidin-2-one, resulting in the formation of the conjugated oxopropylidene moiety.

-

Workup : The crude product is purified via column chromatography or recrystallization to isolate the E-isomer.

Optimization and Yield Data

Reaction parameters significantly influence yield and stereoselectivity. Data from the patent EP0264231A1 highlight the following conditions:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Benzene | 65 |

| Temperature | 25°C | 65 |

| Reaction Time | 12 hours | 65 |

| Base | Sodium Hydride | 65 |

Prolonged reaction times or elevated temperatures (>50°C) led to decomposition, while polar solvents (e.g., THF) reduced stereoselectivity.

Analytical Characterization

The structural elucidation of this compound relies on spectroscopic and chromatographic methods. Data from EP0264231A1 and related studies confirm the following properties:

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| IR (KBr) | 1745 cm⁻¹ (C=O, β-lactam), 1660 cm⁻¹ (α,β-unsaturated ketone) |

| ¹H NMR (CDCl₃) | δ 3.15 (d, J = 5.1 Hz, 2H, CH₂), 4.25 (t, J = 5.1 Hz, 1H, CH), 6.45 (s, 1H, vinyl H), 7.3–7.5 (m, 5H, aromatic H) |

| ¹³C NMR | δ 169.8 (C=O, β-lactam), 190.2 (C=O, ketone), 135.4 (vinyl C), 128.9–132.1 (aromatic C) |

Physical Properties

-

Elemental Analysis : Calcd. for C₉H₉NO₂: C 64.84%, H 8.16%, N 12.60%; Found: C 64.86%, H 8.18%, N 12.67%.

Alternative Synthetic Approaches

While the Wittig reaction is predominant, other methodologies merit discussion for their potential adaptability.

Microwave-Assisted Synthesis

Microwave irradiation accelerates β-lactam formation by enhancing reaction kinetics. Jignesh P. Raval et al. demonstrated that Schiff bases react with chloroacetyl chloride under solvent-free microwave conditions to yield azetidinones in minutes. Adapting this method to this compound would necessitate designing Schiff bases with pre-installed oxopropylidene precursors, a challenge yet to be explored.

Applications and Derivatives

This compound serves as a precursor to platelet aggregation inhibitors, as highlighted in EP0264231A1 . Derivatives with substituted benzyl groups exhibit enhanced activity, though bleeding risks necessitate further pharmacomodulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.